6-Chloro-5-methyl-3,6-dihydropyridazin-3-amine

Description

Chemical Identity and Properties 6-Chloro-5-methyl-3,6-dihydropyridazin-3-amine (CAS 66346-87-0) is a heterocyclic amine with the molecular formula C₅H₆ClN₃ and a molecular weight of 143.57 g/mol . It exists as a pale yellow to yellow-brown solid with a melting point of 190–191°C (measured in ethanol) . Key physicochemical predictions include a boiling point of 358.4±37.0°C, density of 1.349±0.06 g/cm³, and a pKa of 4.98±0.10, indicating moderate acidity . The compound is stored under inert gas (N₂ or Ar) at 2–8°C to ensure stability .

Structural Features

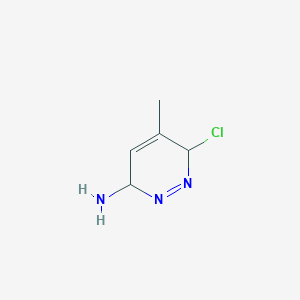

The molecule consists of a pyridazine ring substituted with a chlorine atom at position 6, a methyl group at position 5, and an amine group at position 2. The 3,6-dihydro configuration introduces partial unsaturation, influencing its reactivity and electronic properties .

Applications This compound is primarily used as a research chemical, serving as a precursor in synthesizing pyridazine derivatives, such as alkylamino-pyridazinecarboxamides .

Properties

IUPAC Name |

6-chloro-5-methyl-3,6-dihydropyridazin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3/c1-3-2-4(7)8-9-5(3)6/h2,4-5H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEWOTWUNKIRLMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(N=NC1Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-methyl-3,6-dihydropyridazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,6-dichloropyridazine with methylamine under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methyl-3,6-dihydropyridazin-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of the original compound.

Reduction: Various amine derivatives.

Substitution: Compounds with different functional groups replacing the chloro group.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research has indicated that derivatives of pyridazine compounds, including 6-Chloro-5-methyl-3,6-dihydropyridazin-3-amine, exhibit antitumor properties. Studies have shown that these compounds can inhibit tumor growth in various cancer cell lines. For example, a study demonstrated that modifications to the pyridazine structure could enhance cytotoxicity against specific cancer types, suggesting a potential pathway for developing new anticancer drugs .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research indicates that certain pyridazine derivatives can act against a range of bacteria and fungi, making them candidates for developing new antibiotics. A notable case study highlighted the effectiveness of this compound against resistant strains of bacteria, suggesting its utility in combating antibiotic resistance .

Agricultural Applications

Pesticide Development

The compound's structural characteristics make it suitable for designing new agrochemicals. Research has explored its potential as a pesticide, with studies showing effective insecticidal and herbicidal properties. A specific case study reported the synthesis of a derivative that demonstrated significant efficacy against common agricultural pests while being environmentally friendly .

Materials Science

Polymer Chemistry

In materials science, this compound has been utilized in the synthesis of novel polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. A recent study focused on developing polymer composites that incorporate this compound, resulting in materials with improved strength and durability for industrial applications .

Data Summary Table

Mechanism of Action

The mechanism of action of 6-Chloro-5-methyl-3,6-dihydropyridazin-3-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Comparison with Similar Compounds

Comparison with Similar Pyridazine Derivatives

A systematic comparison with structurally analogous compounds is provided below, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Property Comparison

Key Comparative Analysis

Substituent Position and Reactivity 6-Chloro-4-methylpyridazin-3-amine (CAS 932-50-3): The methyl group at C4 (vs. 3-Chloro-6-(chloromethyl)pyridazine hydrochloride (CAS 856847-77-3): The chloromethyl group introduces a second reactive site (C6), enabling cross-coupling reactions, while the HCl salt form improves solubility in polar solvents .

Physicochemical Properties pKa Variations: The target compound’s pKa (4.98) is lower than that of non-chlorinated pyridazines (e.g., pyridazine itself, pKa ~1.5), reflecting the electron-withdrawing effect of the C6 chlorine atom . Melting Points: Derivatives with aromatic substituents (e.g., 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine) exhibit higher melting points due to enhanced crystalline packing from π-π interactions .

Synthetic Utility

- The target compound’s amine group at C3 facilitates further functionalization, such as condensation with carbonyl compounds to form Schiff bases, a pathway less accessible in 6-Chloropyridazine-3,4-diamine due to competing reactivity at C4 .

- In contrast, 3-Chloro-6-(difluoromethyl)pyridazine (CAS 1706439-95-3) demonstrates enhanced stability in acidic conditions due to the electron-withdrawing difluoromethyl group, making it suitable for medicinal chemistry applications .

Compounds like 6-Methyl-5-(trifluoromethyl)pyridin-3-amine () exhibit superior metabolic stability compared to the target compound, attributed to the trifluoromethyl group’s resistance to oxidative degradation .

Biological Activity

6-Chloro-5-methyl-3,6-dihydropyridazin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C5H6ClN3. The compound features a chloro group and a methyl group attached to a pyridazine ring, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 5.0 | Induction of apoptosis |

| HT-29 | 7.2 | CDK2 inhibition |

| SKOV-3 | 4.5 | Cell cycle arrest |

The compound exhibits an IC50 value of 5.0 µM against the MDA-MB-231 breast cancer cell line, indicating potent activity. Mechanistic studies suggest that it induces apoptosis and inhibits cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle progression .

The mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : Flow cytometric analysis revealed that treatment with this compound significantly increased the percentage of Annexin V-positive cells, indicating early and late apoptosis in cancer cells .

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G1 phase, which prevents cancer cells from proliferating .

- Inhibition of Kinases : Inhibition of CDK2 has been identified as a key target, leading to reduced phosphorylation of retinoblastoma protein (Rb), thus blocking cell cycle progression .

Case Studies

Several case studies have explored the efficacy and safety profile of this compound:

- Study on MDA-MB-231 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptotic markers compared to untreated controls .

- In Vivo Efficacy : In animal models bearing xenografts of human tumors, administration of the compound led to tumor regression, supporting its potential as an effective therapeutic agent .

Q & A

Q. What are the established synthetic routes for 6-Chloro-5-methyl-3,6-dihydropyridazin-3-amine?

Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Method A (Catalytic Coupling): Using Pd(PPh₃)₄ as a catalyst in a DME:H₂O (10:1) solvent system at 150°C for 1 hour, as demonstrated in analogous pyridazine derivatives .

- Method B (Stepwise Functionalization): Chlorination of a pre-formed dihydropyridazine core, followed by methyl group introduction via alkylation or reductive amination. Purification often employs silica gel chromatography .

Key Considerations: Optimize reaction time and temperature to minimize byproducts like regioisomers or over-chlorinated species.

Q. How is this compound characterized structurally?

Answer:

- X-ray Crystallography: Resolves bond lengths and angles (e.g., C-Cl bond ~1.73 Å, pyridazine ring planarity) .

- NMR Spectroscopy:

- Mass Spectrometry: Molecular ion peak [M+H]⁺ at m/z consistent with the molecular formula C₅H₇ClN₃.

Advanced Research Questions

Q. How can synthetic yields be improved for this compound?

Answer:

- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)₂) or ligands (e.g., Xantphos) to enhance coupling efficiency .

- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates.

- Purification Strategies: Use gradient elution in column chromatography (hexane:EtOAc 8:1 to 4:1) or recrystallization from ethanol/water mixtures .

Data Contradiction Note: While Pd catalysts are effective in coupling reactions, competing hydrolysis in aqueous systems may require anhydrous conditions .

Q. What are the key reactivity patterns of this compound?

Answer:

- Electrophilic Substitution: The chloro group activates the pyridazine ring for substitution at positions 4 and 5.

- Ring Functionalization:

- Reduction: Catalytic hydrogenation (H₂/Pd-C) opens the dihydropyridazine ring, forming a tetrahydropyridazine derivative .

Q. How does steric hindrance from the methyl group influence reactivity?

Answer: The 5-methyl group:

- Reduces Reactivity at C-5: Limits electrophilic attack due to steric shielding.

- Directs Substitution to C-4: Observed in regioselective bromination studies of methylated pyridazines .

Experimental Validation: Compare reaction rates of methylated vs. non-methylated analogs using kinetic assays (e.g., UV-Vis monitoring) .

Methodological Challenges & Solutions

Q. How to resolve contradictions in biological activity data for this compound?

Answer:

- Target Selectivity Profiling: Use kinase inhibition assays (e.g., JAK2/STAT3 pathways) to identify off-target interactions .

- Metabolite Analysis: LC-MS/MS to detect degradation products (e.g., hydrolyzed pyridazine rings) that may skew bioactivity results .

- Structural Analog Comparison: Test 6-chloro-5-ethyl or 5-H derivatives to isolate methyl group effects .

Q. What computational methods predict the compound’s interaction with biological targets?

Answer:

- Docking Simulations (AutoDock Vina): Model binding to ATP-binding pockets (e.g., kinases) using the compound’s X-ray structure .

- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories. Key parameters: RMSD (<2 Å), hydrogen bond occupancy .

Safety & Handling

Q. What are the safety protocols for handling this compound?

Answer:

- PPE: Gloves (nitrile), lab coat, and goggles.

- Ventilation: Use fume hoods for synthesis steps involving volatile reagents (e.g., POCl₃ in chlorination) .

- Spill Management: Neutralize with sodium bicarbonate and adsorb with vermiculite .

Toxicity Data (Analog-Based): LD₅₀ (rat, oral) ~500 mg/kg; mutagenicity negative in Ames tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.